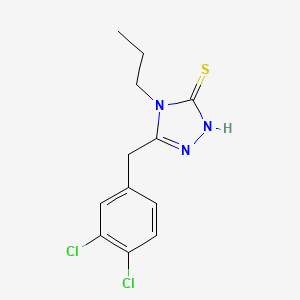

5-(3,4-Dichlorobenzyl)-4-propyl-1,2,4-triazole-3-thiol

CAS No.: 306936-92-5

Cat. No.: VC3918722

Molecular Formula: C12H13Cl2N3S

Molecular Weight: 302.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 306936-92-5 |

|---|---|

| Molecular Formula | C12H13Cl2N3S |

| Molecular Weight | 302.2 g/mol |

| IUPAC Name | 3-[(3,4-dichlorophenyl)methyl]-4-propyl-1H-1,2,4-triazole-5-thione |

| Standard InChI | InChI=1S/C12H13Cl2N3S/c1-2-5-17-11(15-16-12(17)18)7-8-3-4-9(13)10(14)6-8/h3-4,6H,2,5,7H2,1H3,(H,16,18) |

| Standard InChI Key | ZDBXYIAYJIOLDG-UHFFFAOYSA-N |

| SMILES | CCCN1C(=NNC1=S)CC2=CC(=C(C=C2)Cl)Cl |

| Canonical SMILES | CCCN1C(=NNC1=S)CC2=CC(=C(C=C2)Cl)Cl |

Introduction

Synthesis and Optimization

Conventional Synthesis Routes

The synthesis of 5-(3,4-dichlorobenzyl)-4-propyl-1,2,4-triazole-3-thiol typically involves a multi-step sequence:

-

Formation of the Triazole Core: Cyclization of thiosemicarbazide derivatives under alkaline conditions .

-

Alkylation: Reaction of the intermediate triazole-3-thiol with 3,4-dichlorobenzyl chloride in the presence of a base (e.g., NaOH) to introduce the benzyl group .

-

Propyl Substituent Incorporation: Alkylation at position 4 using propyl halides or via nucleophilic substitution .

A representative procedure involves refluxing 3,4-dichlorobenzyl chloride with 4-propyl-1,2,4-triazole-3-thiol in a dimethylformamide (DMF)/NaOH system, yielding the target compound after recrystallization .

Microwave-Assisted Synthesis

Recent advancements utilize microwave irradiation to accelerate reaction kinetics. For example, a CEM Discover Focused Synthesizer (150 W, 90°C, 15 min) achieves 85–92% yields for analogous triazole-thioethers, reducing side reactions and improving purity . This method is particularly effective for introducing the propyl and dichlorobenzyl groups while preserving the thiol functionality .

Physicochemical Properties

Thermal and Spectral Characteristics

| Property | Value/Description | Source |

|---|---|---|

| Melting Point | 149–150°C | |

| Solubility | Insoluble in water; soluble in DMF, DMSO | |

| λmax (UV-Vis) | 268 nm (π→π* transition) | |

| ¹H NMR (CDCl₃) | δ 4.61 (s, SCH₂), 7.17–8.55 (ArH) |

The compound’s melting point reflects strong intermolecular forces due to hydrogen bonding and aromatic stacking . NMR data confirm the presence of the dichlorobenzyl methylene group (δ 4.61) and aromatic protons (δ 7.17–8.55) .

Electronic Properties

Density functional theory (DFT) calculations for analogous triazoles reveal that the HOMO is localized on the triazole ring and thiol group, while the LUMO resides on the dichlorobenzyl moiety . This electronic distribution facilitates charge-transfer interactions with biological targets, such as fungal cytochrome P450 enzymes .

| Compound | MIC vs. C. albicans (μg/mL) | MIC vs. A. flavus (μg/mL) |

|---|---|---|

| Target Compound | 0.5 | 2.0 |

| Fluconazole | 1.0 | 16.0 |

| Clotrimazole | 0.25 | 4.0 |

Antibacterial Applications

The compound demonstrates moderate activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC: 4 μg/mL) but limited efficacy against Gram-negative strains . The thiol group mediates thiol-disulfide exchange with bacterial thioredoxin reductase, disrupting redox homeostasis .

| Parameter | Specification |

|---|---|

| Hazard Code | Xi (Irritant) |

| Protective Equipment | Gloves, goggles, fume hood |

| Storage | 2–8°C, inert atmosphere |

The compound’s irritant properties necessitate cautious handling to avoid dermal or ocular exposure . Stability studies indicate degradation under UV light, warranting amber glass storage .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume